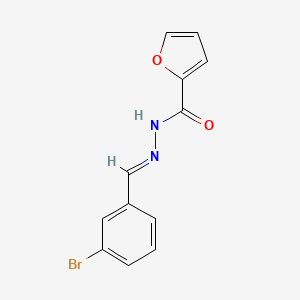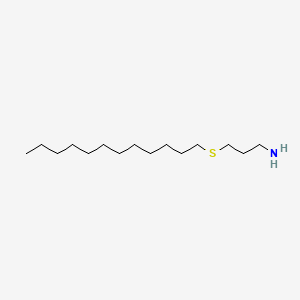
N'-(3-Bromobenzylidene)-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-Bromobenzylidene)-2-furohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromobenzylidene group attached to a furohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-(3-Bromobenzylidene)-2-furohydrazide can be synthesized through the condensation reaction between 3-bromobenzaldehyde and 2-furohydrazide. The reaction typically takes place in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromobenzylidene)-2-furohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3-Bromobenzylidene)-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furohydrazide moiety.
Reduction: Aminated derivatives of the compound.
Substitution: Substituted benzylidene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(3-Bromobenzylidene)-2-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Research suggests it may have anti-cancer properties by inducing apoptosis in cancer cells.
Industry: It can be used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Wirkmechanismus
The exact mechanism of action of N’-(3-Bromobenzylidene)-2-furohydrazide is not fully understood. it is believed to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. Additionally, the compound can bind to metal ions, leading to changes in fluorescence intensity, which can be used for sensing applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(3-Bromobenzylidene)nonanohydrazide: Known for its anti-cancer properties and use as a fluorescent probe.
N’-(3-Bromobenzylidene)-4-chlorobenzenesulfonohydrazide:
Uniqueness
N’-(3-Bromobenzylidene)-2-furohydrazide stands out due to its unique combination of a bromobenzylidene group and a furohydrazide moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H9BrN2O2 |
|---|---|
Molekulargewicht |
293.12 g/mol |
IUPAC-Name |
N-[(E)-(3-bromophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI-Schlüssel |
NIANEQCIOLRIRH-RIYZIHGNSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=CO2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B11966542.png)
![methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate](/img/structure/B11966543.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966571.png)


![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)

